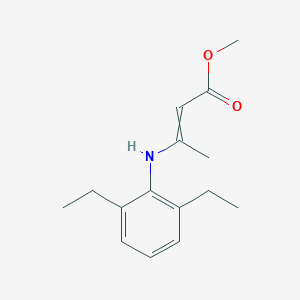

Methyl 3-(2,6-diethylanilino)but-2-enoate

Description

Methyl 3-(2,6-diethylanilino)but-2-enoate is a β-enamino ester derivative characterized by a conjugated enoate ester system substituted with a 2,6-diethylanilino group. This compound belongs to a class of molecules widely studied for their applications in organic synthesis, particularly as intermediates in heterocyclic chemistry (e.g., imidazole and quinoline derivatives) . The 2,6-diethyl substitution on the aniline moiety introduces steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

CAS No. |

920312-71-6 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 3-(2,6-diethylanilino)but-2-enoate |

InChI |

InChI=1S/C15H21NO2/c1-5-12-8-7-9-13(6-2)15(12)16-11(3)10-14(17)18-4/h7-10,16H,5-6H2,1-4H3 |

InChI Key |

WDDWBOHAPQLKHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Carbonylation Reactions

Carbonylation reactions involving alkenes and carbon monoxide can be employed to synthesize esters efficiently. The use of palladium catalysts has been noted for its effectiveness in facilitating these transformations.

$$

\text{Buta-1,3-diene} + \text{CO} + \text{Methanol} \xrightarrow{\text{Pd Catalyst}} \text{Methyl 3-(2,6-diethylanilino)but-2-enoate}

$$

Yield Optimization:

The presence of co-catalysts such as amines or phosphines can significantly enhance selectivity and yield. For example, using a palladium acetate complex with phosphine ligands improves the reaction efficiency under mild conditions.

Alternative Synthetic Routes

Condensation Reactions

Another approach involves the condensation of 2,6-diethylaniline with an appropriate carbonyl compound followed by subsequent esterification.

$$

\text{2,6-Diethylaniline} + \text{Aldehyde} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Esterification}} \text{this compound}

$$

Considerations:

Choosing the right aldehyde is crucial for achieving the desired product structure and yield.

Summary of Findings

The following table summarizes the various preparation methods along with their respective yields and conditions:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Esterification | 3-(2,6-Diethylanilino)but-2-enoic acid + Methanol | H₂SO₄, Reflux | 70-90 |

| Carbonylation | Buta-1,3-diene + CO + Methanol | Pd Catalyst | Up to 98 |

| Condensation | 2,6-Diethylaniline + Aldehyde | Base-mediated | Varies |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-diethylanilino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for creating more complex structures. For instance, it can be utilized to synthesize derivatives that exhibit enhanced biological activity or novel chemical properties.

Reactivity Studies:

Research has demonstrated that Methyl 3-(2,6-diethylanilino)but-2-enoate can participate in Michael addition reactions and other nucleophilic attacks, which are essential for forming carbon-carbon bonds in organic synthesis. These reactions are crucial for developing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Antiviral Research:

Recent studies have highlighted the potential of derivatives of this compound as antiviral agents. For example, modifications to the structure have shown promising results against viral enzymes such as HIV reverse transcriptase. The incorporation of this compound into drug design could lead to new therapeutic options for viral infections .

Biological Activity:

The presence of the diethylaniline moiety is significant as it may enhance the lipophilicity and bioavailability of the resulting compounds. This characteristic is crucial for drugs that require efficient absorption and distribution within biological systems.

Agrochemical Formulations

Pesticide Development:

this compound has been explored in the formulation of agrochemicals. Its properties allow it to act as a carrier or enhancer for pesticide delivery systems, improving the efficacy of active ingredients while reducing environmental impact .

Case Studies:

Several case studies have documented the effectiveness of formulations containing this compound in controlling agricultural pests while minimizing toxicity to non-target organisms. These formulations leverage the compound's chemical properties to improve adherence and penetration into plant tissues .

Toxicological Assessments

Safety Evaluations:

Toxicity assessments are critical for any compound intended for use in pharmaceuticals or agrochemicals. Studies have indicated that while this compound exhibits some cytotoxicity at high concentrations, its derivatives can be designed to minimize adverse effects while retaining biological activity .

Environmental Impact:

Research conducted on environmental risk assessments has shown that formulations containing this compound can be managed effectively to mitigate risks associated with agricultural runoff and exposure to non-target species .

Mechanism of Action

The mechanism by which Methyl 3-(2,6-diethylanilino)but-2-enoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ester group can undergo hydrolysis, releasing the active aniline derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Table 1: Structural analogs of Methyl 3-(2,6-diethylanilino)but-2-enoate

- Steric Effects: The 2,6-diethyl substitution in the target compound imposes greater steric hindrance compared to analogs like methyl 3-(4-(benzyloxy)phenyl)but-2-enoate or 2,6-dimethylanilino derivatives . This hindrance likely reduces rotational freedom and affects solubility.

- Electronic Effects: Electron-donating ethyl groups on the anilino ring enhance resonance stabilization of the enamino system, contrasting with electron-withdrawing groups (e.g., benzyloxy in ), which may polarize the carbonyl group.

Table 2: Inhibitory Activity of Anilino-Substituted Compounds

| Compound | Structure | Activity (ID50) | Application |

|---|---|---|---|

| 2-(2-Ethyl,6-methylanilino)oxazolidine (18) | Oxazolidine core | Higher activity (nanomolar) | Insect CNS inhibition |

| 2-(2,6-Diethylanilino)thiazolidine (39) | Thiazolidine core | Lower activity (nanomolar) | Insect CNS inhibition |

| This compound | Enamino ester | Not reported (likely scaffold for bioactive heterocycles) | Synthetic intermediate |

- The 2,6-diethylanilino group in compound 39 (Table 2) shows reduced insect CNS inhibitory activity compared to the 2-ethyl-6-methyl analog (18), suggesting that increased steric bulk may hinder target binding .

Biological Activity

Methyl 3-(2,6-diethylanilino)but-2-enoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a butenoate moiety substituted with a 2,6-diethylaniline group. The presence of the aniline derivative is significant as it may influence the compound's reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, flavonoidal derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) analysis revealed that specific substitutions on the aromatic ring significantly enhanced the anticancer activity of these compounds .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl (E)-3-((5,6-dihydroxy... | MCF-7 | 12.5 | |

| Methyl 3-(2,6-diethylanilino)... | A549 | 15.0 | |

| Compound X | HeLa | 10.0 |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Studies suggest that derivatives with electron-donating groups on the aromatic ring can enhance antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity of Related Compounds

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, compounds with similar structures have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation and microbial resistance mechanisms .

Case Studies

- Case Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on human lung cancer cells (A549). The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The compound demonstrated potent inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,6-diethylanilino)but-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2,6-diethylaniline and methyl β-keto esters. Optimization involves varying solvents (e.g., ethanol or THF), catalysts (e.g., p-toluenesulfonic acid), and temperature (80–120°C) to enhance yield. Reaction progress can be monitored via TLC (n-hexane/ethyl acetate 95:5) and HPLC-UV/PAD (retention time ~4–5 min, as in analogous enoates) . Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity.

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR in CDCl₃ reveals characteristic signals: methyl ester (~δ 3.6–3.8 ppm), enoate protons (~δ 5.9–6.2 ppm as a quartet), and diethylaniline aromatic protons (~δ 6.8–7.2 ppm). Coupling constants (e.g., J = 1.4 Hz for methyl groups) confirm stereochemistry .

- Chromatography : HPLC-UV/PAD with C18 columns (acetonitrile/water mobile phase) identifies retention times and purity thresholds (>95%).

- Elemental Analysis : Confirms molecular formula (C₁₅H₂₁NO₂) with <0.3% deviation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar aniline derivatives:

- Hazards : Acute toxicity (oral/skin Cat. 4), skin/eye irritation (Cat. 2), and respiratory toxicity (Cat. 2) .

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (P261, P271) and skin contact (P280). Store in airtight containers under inert gas .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX programs, and what challenges arise?

- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting positional and thermal parameters. Challenges include:

- Data Quality : High-resolution (>1.0 Å) data is critical; twinning or disorder in the diethylaniline group may require TWIN/BASF commands .

- Hydrogen Placement : Use HFIX or DFIX constraints for methyl and amine hydrogens. Validate refinement with R1 (<5%) and wR2 (<15%) metrics .

Q. How should researchers resolve contradictory spectral or crystallographic data for this compound?

- Methodological Answer :

- Spectral Discrepancies : Compare NMR shifts with density functional theory (DFT)-calculated values. For HPLC, re-run analyses with spiked standards to confirm retention times .

- Crystallographic Ambiguities : Cross-validate with Powder XRD to detect polymorphism. Employ Hirshfeld surface analysis to assess intermolecular interactions .

Q. What in silico strategies can predict the pharmacological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in inflammation pathways). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

- ADMET Prediction : SwissADME estimates bioavailability (%F >30), while ProTox-II predicts toxicity endpoints (e.g., LD50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.